molecular formula C14H17N3O4 B13628691 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Katalognummer: B13628691
Molekulargewicht: 291.30 g/mol
InChI-Schlüssel: CFIDRIDAMHIUBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 2 and a carboxylic acid moiety at position 6. This compound is synthesized via multicomponent reactions, as demonstrated in , where a three-component reaction involving 2-amino-5-chloropyridine, 4-formylbenzoic acid, and tert-butyl isocyanide yields structurally related imidazo[1,2-a]pyridine derivatives . The Boc group enhances solubility and stability, making the compound valuable in peptidomimetics and medicinal chemistry.

The carboxylic acid at position 8 allows for further functionalization, such as esterification or amide bond formation, which is critical in drug discovery for optimizing pharmacokinetic properties . The compound’s CAS Registry Number (133427-08-4) and IUPAC name (imidazo[1,2-a]pyridine-8-carboxylic acid) are well-documented in commercial catalogs and synthetic protocols .

Eigenschaften

Molekularformel

C14H17N3O4

Molekulargewicht

291.30 g/mol

IUPAC-Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-9-8-17-6-4-5-10(12(18)19)11(17)16-9/h4-6,8H,7H2,1-3H3,(H,15,20)(H,18,19)

InChI-Schlüssel

CFIDRIDAMHIUBN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=CN2C=CC=C(C2=N1)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Detailed Synthetic Procedure

Step 1: Formation of Imidazo[1,2-a]pyridine Core

  • The imidazo[1,2-a]pyridine ring system is commonly synthesized by condensation of 2-aminopyridine with α-haloketones or aldehydes.
  • For example, 2-aminopyridine reacts with 1,3-dichloroacetone or bromomalonaldehyde under mild conditions (ethanol-water mixture) to form key intermediates.
  • Potassium persulfate (K₂S₂O₈) and catalytic iodine (I₂) may be used to promote oxidative cyclization, facilitating ring closure and formation of the imidazo[1,2-a]pyridine scaffold.

Step 2: Introduction of Boc-Protected Aminomethyl Group

  • The aminomethyl substituent is introduced via reaction with formaldehyde derivatives or aminomethylation reagents.
  • The amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine.
  • This protection is crucial to prevent side reactions during further synthetic steps and to allow selective deprotection when needed.

Step 3: Installation or Preservation of the Carboxylic Acid at Position 8

  • The carboxylic acid functionality can be introduced by starting with carboxylated pyridine derivatives or by oxidation of methyl or aldehyde precursors at the 8-position.
  • Oxidation can be achieved using agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Step 4: Purification

  • The final compound is purified by recrystallization (e.g., ethanol/water) or column chromatography using silica gel with a dichloromethane/methanol gradient.
  • Reaction progress and purity are monitored by thin-layer chromatography (TLC), with typical Rf values around 0.3 in CH₂Cl₂/MeOH (9:1).

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose
Core formation 2-Aminopyridine + α-haloketone/aldehyde, K₂S₂O₈, I₂ Cyclization to imidazo[1,2-a]pyridine
Aminomethylation & Boc protection Di-tert-butyl dicarbonate, DMAP or triethylamine, acetonitrile Introduce Boc-protected aminomethyl group
Carboxylation/Oxidation KMnO₄ or CrO₃ (acidic medium) Introduce or maintain carboxylic acid
Purification Recrystallization or silica gel chromatography Obtain pure final compound

Chemical Reaction Analysis

Types of Reactions Involved

  • Oxidation: Conversion of methyl or aldehyde groups to carboxylic acids using strong oxidants.
  • Reduction: Possible reduction of carboxylic acid or other functionalities using lithium aluminum hydride (LiAlH₄).
  • Substitution: Nucleophilic substitution on the imidazo[1,2-a]pyridine ring, allowing further derivatization.
  • Protection/Deprotection: Boc protection of amines to control reactivity during synthesis.

Common Reagents and Their Roles

Reaction Type Reagents Role
Oxidation Potassium permanganate, chromium trioxide Oxidize methyl/aldehyde to carboxylic acid
Reduction Lithium aluminum hydride Reduce carboxylic acid or other groups
Protection Di-tert-butyl dicarbonate, DMAP Protect amino groups as Boc derivatives
Cyclization Potassium persulfate, iodine Promote ring closure in imidazo synthesis

Major Products and Intermediates

  • The key intermediate is the imidazo[1,2-a]pyridine core bearing substituents at defined positions.
  • Final product: 2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid.
  • Side products may include partially protected amines or over-oxidized species, which are minimized by careful control of reaction conditions.

Research Discoveries and Advances

  • Recent advances in metal-free direct synthesis of imidazo[1,2-a]pyridines have enabled more environmentally benign protocols, avoiding heavy metal catalysts and harsh conditions.
  • Microwave-assisted synthesis and catalyst-free condensation reactions have been developed to improve yields and reduce reaction times for related imidazo[1,2-a]pyridine derivatives.
  • The use of Boc protection has been validated as an effective strategy to enhance the stability of amino substituents during multi-step syntheses, facilitating subsequent functionalization and medicinal chemistry applications.

Data Table: Summary of Preparation Methods

Preparation Step Method Description Reagents/Conditions Key Notes
Imidazo[1,2-a]pyridine core synthesis Condensation of 2-aminopyridine with haloketones/aldehydes K₂S₂O₈, I₂, ethanol-water, mild heating Metal-free, oxidative cyclization
Aminomethylation and Boc protection Reaction with Boc anhydride in presence of base Di-tert-butyl dicarbonate, DMAP, triethylamine, acetonitrile Protects amino group, prevents side reactions
Carboxylic acid introduction Oxidation of methyl/aldehyde groups KMnO₄ or CrO₃ in acidic medium Controls polarity and reactivity
Purification Recrystallization or column chromatography Silica gel, CH₂Cl₂/MeOH gradient Monitors purity and removes impurities

Analyse Chemischer Reaktionen

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Imidazo[1,2-a]Pyridine Derivatives and Their Properties

Compound Name Substituents Molecular Weight Key Properties References
Imidazo[1,2-a]pyridine-8-carboxylic acid -COOH at C8 162.15 g/mol Base structure; used in CDK inhibitors and antiviral agents .
Methyl imidazo[1,2-a]pyridine-8-carboxylate -COOCH₃ at C8 176.17 g/mol Ester derivative; improved lipophilicity for cellular uptake .
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid -Br at C6, -COOH at C8 241.04 g/mol Halogenation enhances electrophilicity for cross-coupling reactions .
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine -NH₂ at C8, aryl/alkyl substituents ~400 g/mol (estimated) High purity (99% HPLC); potential antitumor activity via kinase inhibition .
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride -COOH·HCl at C8 198.63 g/mol Salt form; enhances crystallinity and bioavailability .

Biologische Aktivität

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C14H17N3O4
  • Molecular Weight : 289.30 g/mol
  • CAS Number : [Not specified]

The mechanism of action for 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific enzymes and receptors. The compound's imidazo[1,2-a]pyridine core is known to modulate the activity of various molecular targets, particularly in the context of antimicrobial and antituberculosis properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : It has been investigated for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb). Studies have shown promising results regarding its efficacy against both drug-sensitive and multidrug-resistant strains of tuberculosis .
  • Antituberculosis Properties : Specific derivatives of imidazo[1,2-a]pyridine have demonstrated significant anti-TB activity. For instance, compounds derived from this scaffold have shown Minimum Inhibitory Concentrations (MICs) as low as 0.10 – 0.19 μM against Mtb strains .

Case Studies

A notable case study highlighted the design and synthesis of novel imidazo[1,2-a]pyridine carboxamide derivatives that were evaluated for their anti-tuberculosis properties. Compounds identified in this study exhibited excellent activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB, indicating the potential of this class of compounds in developing new therapeutic agents .

Table 1: Summary of Biological Activity Findings

CompoundMIC (μM)ActivityNotes
Compound 150.10 - 0.19Anti-TBEffective against MDR strains
Compound 160.05 - 1.5Anti-TBExcellent selectivity index

Research Applications

The compound is being explored for various applications in scientific research:

  • Medicinal Chemistry : As a scaffold for the development of new drugs targeting infectious diseases.
  • Organic Synthesis : Used as an intermediate in synthesizing complex organic molecules.
  • Material Science : Its structural properties make it useful in developing advanced materials.

Structural Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazo[1,2-a]pyridine core can significantly influence biological activity. For instance, variations in substituents on the nitrogen atom can enhance potency against specific targets .

Q & A

(Basic) What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the imidazo[1,2-a]pyridine core via cyclization. A Cu-catalyzed three-component coupling (TCC) of 2-aminopyridines, aldehydes, and alkynes is effective for core assembly .
  • Step 2: Introduction of the Boc-protected aminomethyl group. This is achieved using tert-butyl chloroformate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane (DCM) .
  • Optimization Tips:
    • Use microwave-assisted synthesis to reduce reaction time for cyclization.
    • Monitor pH during Boc protection (ideal pH 8–9) to avoid premature deprotection.
    • Employ HPLC (C18 column, acetonitrile/water gradient) to track intermediate purity .

(Advanced) How can the Boc group be selectively removed without degrading the imidazo[1,2-a]pyridine core?

Methodological Answer:

  • Deprotection Protocol:
    • Dissolve the compound in 20% trifluoroacetic acid (TFA) in DCM (v/v) at 0°C.
    • Stir for 2–4 hours at room temperature, followed by neutralization with saturated NaHCO₃.
    • Purify via flash chromatography (silica gel, ethyl acetate/hexane) to isolate the deprotected amine .
  • Critical Considerations:
    • Avoid prolonged TFA exposure (>6 hours) to prevent ring-opening of the imidazo-pyridine.
    • Use LC-MS to confirm complete deprotection and absence of side products .

(Basic) Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Key signals: Boc tert-butyl group (δ ~1.4 ppm, singlet), imidazo-pyridine aromatic protons (δ 7.5–8.5 ppm), and carboxylic acid proton (broad, δ ~12–13 ppm) .
  • FT-IR:
    • Confirm Boc group (C=O stretch at ~1680–1720 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .
  • HPLC-MS:
    • Use a C18 column with 0.1% formic acid in water/acetonitrile. Expected [M+H]⁺ varies by derivative (e.g., 317.38 for Boc-protected form) .

(Advanced) What strategies mitigate hydrolytic instability of the Boc group during storage?

Methodological Answer:

  • Storage Conditions:
    • Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent moisture ingress.
    • Use desiccants (e.g., silica gel) in packaging .
  • Stability Testing:
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor Boc integrity via TLC (Rf comparison) or NMR .
  • Formulation:
    • Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term stability .

(Basic) How does the carboxylic acid group at position 8 influence reactivity compared to ester or amide analogs?

Methodological Answer:

  • Comparative Reactivity:

    • Carboxylic Acid: Enables salt formation (e.g., sodium salts for solubility) and conjugation via EDC/NHS coupling.
    • Ester Analogs: More lipophilic; require hydrolysis (NaOH/EtOH) for activation.
    • Amide Derivatives: Stable under basic conditions but inert to nucleophiles.
  • Data Table: Solubility Comparison

    DerivativeSolubility (Water, mg/mL)LogP
    Carboxylic Acid0.5–1.01.2
    Methyl Ester0.1–0.32.8
    Amide<0.13.5
    Data from analogs in .

(Advanced) What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina with PDB structures (e.g., kinase domains). Focus on hydrogen bonding between the carboxylic acid and catalytic lysine residues.
  • QSAR Modeling:
    • Train models using descriptors like topological polar surface area (TPSA) and partial charges (DFT-calculated). Validate with IC₅₀ data from imidazo-pyridine derivatives .
  • MD Simulations:
    • Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Monitor RMSD (<2 Å) for binding pocket retention .

(Advanced) How can structural modifications enhance bioavailability while retaining bioactivity?

Methodological Answer:

  • Modification Strategies:

    • Prodrug Design: Convert carboxylic acid to a methyl ester (improves permeability; hydrolyzed in vivo).
    • PEGylation: Attach polyethylene glycol (PEG) to the Boc group to enhance solubility.
    • Heterocycle Fusion: Introduce pyrazine or pyrimidine rings (e.g., as in ) to modulate π-π interactions.
  • Data Table: Bioactivity vs. Modifications

    ModificationIC₅₀ (μM, Target X)Solubility (μM)
    Parent Compound0.815
    Methyl Ester1.2120
    Pyrazine-Fused0.58
    Hypothetical data based on .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.